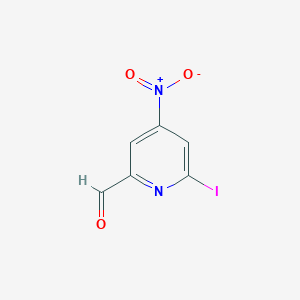
6-Iodo-4-nitropyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-4-nitropyridine-2-carbaldehyde is a heterocyclic organic compound that features both iodine and nitro functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-4-nitropyridine-2-carbaldehyde typically involves the nitration of 6-iodopyridine followed by formylation. The nitration can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The formylation step often employs Vilsmeier-Haack reaction conditions, where the nitrated pyridine is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance during the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-4-nitropyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Reduction: Hydrogen gas, palladium on carbon, or chemical reductants like tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Major Products:
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 6-Iodo-4-aminopyridine-2-carbaldehyde.
Oxidation: 6-Iodo-4-nitropyridine-2-carboxylic acid.
Scientific Research Applications
6-Iodo-4-nitropyridine-2-carbaldehyde has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Iodo-4-nitropyridine-2-carbaldehyde largely depends on the specific reactions it undergoes and the context in which it is used. For instance, in biological systems, its derivatives may interact with specific enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules .
Comparison with Similar Compounds
4-Nitropyridine-2-carbaldehyde: Lacks the iodine substituent, leading to different reactivity and applications.
6-Bromo-4-nitropyridine-2-carbaldehyde: Similar structure but with bromine instead of iodine, which can affect the compound’s reactivity and the types of reactions it undergoes.
6-Iodo-3-nitropyridine-2-carbaldehyde: Positional isomer with the nitro group in a different position, leading to different chemical properties and reactivity.
Uniqueness: The iodine atom facilitates various cross-coupling reactions, while the nitro group can undergo reduction and other transformations, making this compound a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H3IN2O3 |
|---|---|
Molecular Weight |
278.00 g/mol |
IUPAC Name |
6-iodo-4-nitropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3IN2O3/c7-6-2-5(9(11)12)1-4(3-10)8-6/h1-3H |
InChI Key |
LKMYTYGWQBDQMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


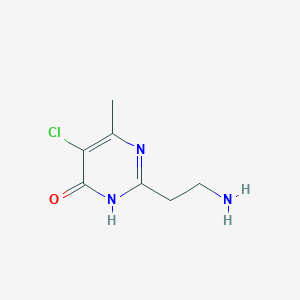
![4-[4-(ethoxycarbonyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]-1-methylpyridinium iodide](/img/structure/B14859652.png)
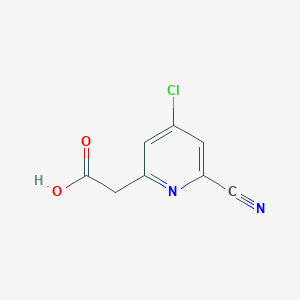

![4-Chloro-2-{[(4-ethoxyphenyl)amino]methyl}phenol](/img/structure/B14859696.png)
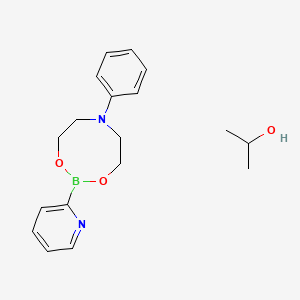
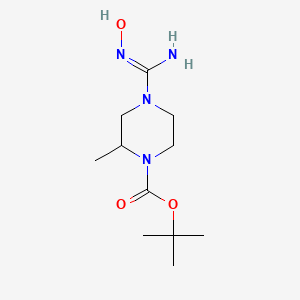




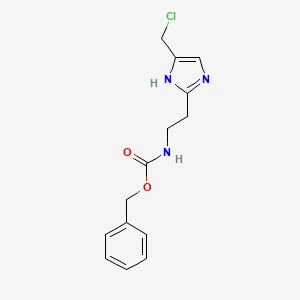
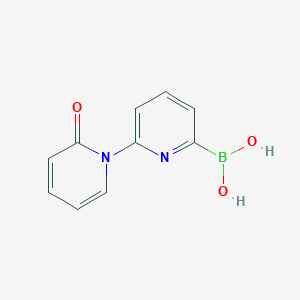
![4-(3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-(3-methoxybenzyl)-3,7-diazabicyclo[3.3.1]nonan-2-yl)butanoic acid](/img/structure/B14859749.png)
